Diarylanilide Yellow
Overview
Description
C.I. Pigment Yellow 12 is an organic compound classified as a diarylide pigment. It is widely used in various industries due to its vibrant yellow color and excellent properties. The compound is derived from 3,3’-dichlorobenzidine and is known for its strong solvent resistance, high coloring power, good light resistance, and transparency .
Scientific Research Applications
C.I. Pigment Yellow 12 has a wide range of applications in scientific research:
Chemistry: Used as a standard pigment in the study of organic compounds and their reactions.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for potential use in drug delivery systems and diagnostic tools.
Industry: Widely used in the production of inks, paints, plastics, and textiles due to its excellent color properties and stability
Future Directions
The future directions for C.I. Pigment Yellow 12 involve improving its properties through encapsulation. For example, encapsulating C.I. Pigment Yellow 12 with styrene-butyl acrylate resin via mini-emulsion polymerization has been shown to provide better UV resistance and color stability than the original pigment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of C.I. Pigment Yellow 12 involves a diazotization reaction followed by coupling. The process begins with the diazotization of 3,3’-dichlorobenzidine using nitrosyl sulfuric acid. The diazonium salt formed is then coupled with acetoacetanilide in a microreactor and coupling vessel. The reaction conditions typically involve maintaining a temperature of 15-20°C and stirring for 2-3 hours .
Industrial Production Methods
In industrial settings, the production of C.I. Pigment Yellow 12 follows a similar process but on a larger scale. The diazonium salt is prepared in large reactors, and the coupling reaction is carried out in vessels designed for high-volume production. The final product is filtered, washed, and dried to obtain the pigment in powder form .
Chemical Reactions Analysis
Types of Reactions
C.I. Pigment Yellow 12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the azo bonds, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Strong acids like sulfuric acid or bases like sodium hydroxide are used to facilitate substitution reactions.
Major Products Formed
Oxidation: Various oxidation products depending on the conditions.
Reduction: Amines and other reduced forms of the compound.
Substitution: Substituted derivatives of the original compound.
Mechanism of Action
The mechanism of action of C.I. Pigment Yellow 12 involves its interaction with light and other compounds. The pigment absorbs specific wavelengths of light, resulting in its characteristic yellow color. The molecular structure, particularly the azo bonds, plays a crucial role in its stability and color properties. The compound’s interaction with other molecules can lead to various chemical reactions, as described earlier .
Comparison with Similar Compounds
C.I. Pigment Yellow 12 is part of the diarylide pigment family, which includes several similar compounds:
Pigment Yellow 13: Similar in structure but with different substituents, leading to variations in color and properties.
Pigment Yellow 83: Known for its excellent lightfastness and heat resistance.
Pigment Yellow 81: Used in applications requiring high transparency and brightness.
Uniqueness
C.I. Pigment Yellow 12 is unique due to its specific molecular structure, which provides a balance of color strength, solvent resistance, and transparency. Its versatility makes it suitable for a wide range of applications, from industrial uses to scientific research .
Properties
IUPAC Name |
2-[[4-[4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-3-chlorophenyl]-2-chlorophenyl]diazenyl]-3-oxo-N-phenylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26Cl2N6O4/c1-19(41)29(31(43)35-23-9-5-3-6-10-23)39-37-27-15-13-21(17-25(27)33)22-14-16-28(26(34)18-22)38-40-30(20(2)42)32(44)36-24-11-7-4-8-12-24/h3-18,29-30H,1-2H3,(H,35,43)(H,36,44) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCOVOVCHIHPHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26Cl2N6O4 | |
Record name | DIARYLANILIDE YELLOW | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021451, DTXSID70859966 | |
Record name | C.I. Pigment Yellow 12 | |
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URL | https://comptox.epa.gov/dashboard/DTXSID1021451 | |
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Record name | 2,2'-{(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis[(E)-diazene-2,1-diyl]}bis(3-oxo-N-phenylbutanamide) | |
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Molecular Weight |
629.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diarylanilide yellow is an odorless fine yellow powder. (NTP, 1992), Dry Powder; Liquid, Other Solid; Water or Solvent Wet Solid, Yellow odorless solid; [CAMEO] Yellow powder; [MSDSonline] | |
Record name | DIARYLANILIDE YELLOW | |
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Record name | Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[3-oxo-N-phenyl- | |
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Record name | C.I. Pigment Yellow 12 | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
Record name | DIARYLANILIDE YELLOW | |
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Density |
1.22 (NTP, 1992) - Denser than water; will sink | |
Record name | DIARYLANILIDE YELLOW | |
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Color/Form |
A yellow diazo pigment. | |
CAS No. |
6358-85-6, 86349-57-7 | |
Record name | DIARYLANILIDE YELLOW | |
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Record name | Pigment Yellow 12 | |
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Record name | C.I. Pigment Yellow 12 | |
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Record name | Butanamide, 2,2'-((3,3'-dichloro(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(3-oxo-N-phenyl-, labeled with carbon-14 | |
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Record name | Benzidine Yellow | |
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Record name | C.I. Pigment Yellow 12 | |
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Record name | 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-oxo-N-phenylbutyramide] | |
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Record name | BENZIDINE YELLOW | |
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Record name | C.I. PIGMENT YELLOW 12 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2926 | |
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Melting Point |
593 to 608 °F (decomposes) (NTP, 1992), 320 °C | |
Record name | DIARYLANILIDE YELLOW | |
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Record name | C.I. PIGMENT YELLOW 12 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2926 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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